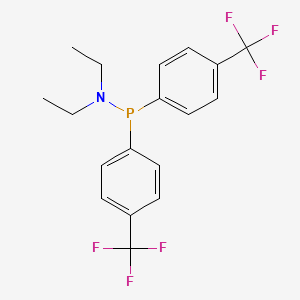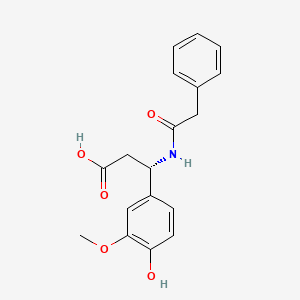
(S)-m-methoxy-beta-tyrosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-m-methoxy-beta-tyrosine is a chiral derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways. This compound is characterized by the presence of a methoxy group attached to the meta position of the aromatic ring and a chiral center at the beta position. Its unique structure makes it an interesting subject for research in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-m-methoxy-beta-tyrosine typically involves the protection of functional groups, selective introduction of the methoxy group, and chiral resolution. One common method starts with the protection of the amino and carboxyl groups of tyrosine, followed by the introduction of the methoxy group using a suitable methoxylating agent under controlled conditions. The final step involves the removal of the protecting groups and chiral resolution to obtain the desired enantiomer.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, biocatalytic methods using enzymes or microorganisms may be explored for more sustainable and eco-friendly production.
化学反应分析
Types of Reactions
(S)-m-methoxy-beta-tyrosine can undergo various chemical reactions, including:
Oxidation: The aromatic ring can be oxidized to form quinones or other oxidized derivatives.
Reduction: The methoxy group can be reduced to a hydroxyl group under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxylated derivatives.
科学研究应用
(S)-m-methoxy-beta-tyrosine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a chiral ligand in asymmetric synthesis.
Biology: It serves as a probe to study enzyme-substrate interactions and metabolic pathways involving tyrosine derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurological disorders and as a precursor for the synthesis of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
作用机制
The mechanism of action of (S)-m-methoxy-beta-tyrosine involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate or inhibitor for enzymes involved in tyrosine metabolism, affecting the production of neurotransmitters and other bioactive molecules. The methoxy group may enhance its binding affinity and selectivity for certain molecular targets, leading to unique biological effects.
相似化合物的比较
Similar Compounds
L-tyrosine: The parent compound without the methoxy group.
L-DOPA: A hydroxylated derivative of tyrosine used in the treatment of Parkinson’s disease.
3-methoxytyramine: A metabolite of dopamine with a methoxy group at the meta position.
Uniqueness
(S)-m-methoxy-beta-tyrosine is unique due to its chiral center and methoxy group, which confer distinct chemical and biological properties. Its ability to undergo specific reactions and interact with molecular targets sets it apart from other tyrosine derivatives.
属性
分子式 |
C18H19NO5 |
|---|---|
分子量 |
329.3 g/mol |
IUPAC 名称 |
(3S)-3-(4-hydroxy-3-methoxyphenyl)-3-[(2-phenylacetyl)amino]propanoic acid |
InChI |
InChI=1S/C18H19NO5/c1-24-16-10-13(7-8-15(16)20)14(11-18(22)23)19-17(21)9-12-5-3-2-4-6-12/h2-8,10,14,20H,9,11H2,1H3,(H,19,21)(H,22,23)/t14-/m0/s1 |
InChI 键 |
NIXGUKAQTPFEGW-AWEZNQCLSA-N |
手性 SMILES |
COC1=C(C=CC(=C1)[C@H](CC(=O)O)NC(=O)CC2=CC=CC=C2)O |
规范 SMILES |
COC1=C(C=CC(=C1)C(CC(=O)O)NC(=O)CC2=CC=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-Bromoimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B12336338.png)

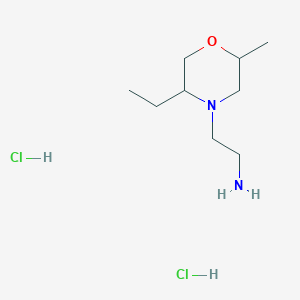
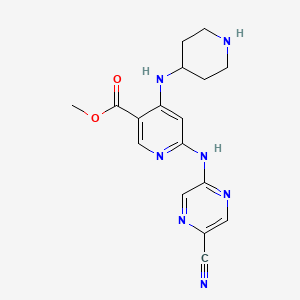
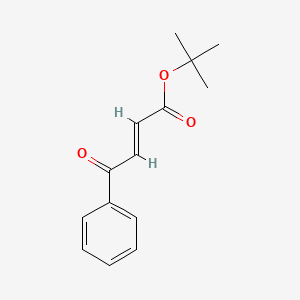
![Dimethyl[2-(morpholin-2-yl)ethyl]amine dihydrochloride](/img/structure/B12336362.png)
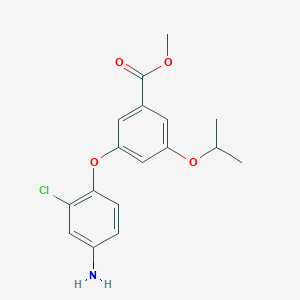
![Thieno[2,3-d]pyrimidin-4(1H)-one, 2-(methylthio)-](/img/structure/B12336373.png)
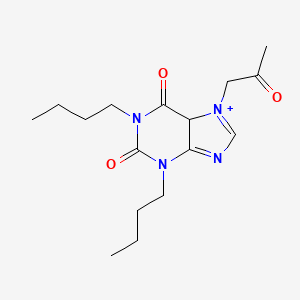
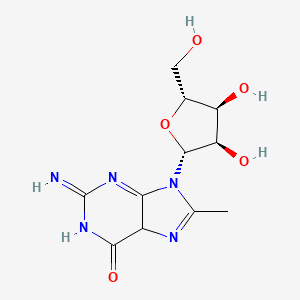
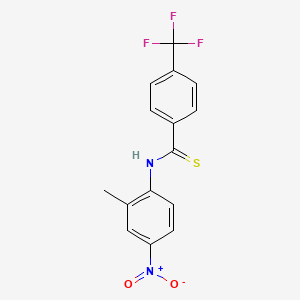
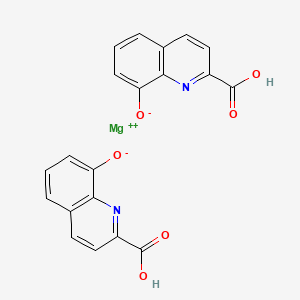
![2-(4-Bromophenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-4-carboxylate](/img/structure/B12336395.png)
